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molecular formula C10H18N2O6 B1229776 Nopalinic acid CAS No. 63409-16-5

Nopalinic acid

Cat. No. B1229776
M. Wt: 262.26 g/mol
InChI Key: UXZAXFPFSQRZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081289

Procedure details

2 grams of nopaline were dissolved in 35 ml of 1M NaOH and the solution was heated at 100° C. for 12 hours. The reaction mixture was evaporated to dryness to remove ammonia and the crude solid material was dissolved in 25 ml of water. The pH was adjusted to 0.8 to 1.0 and the pH-adjusted solution was chromatographed on a strong cationic exchange column (H+ form). After washing with two column volumes of water, the column was eluted with 10% aqueous ammonia. The eluate containing the nopalinic acid was evaporated to dryness, dissolved in 15 ml of water, adjusted to pH 3.2-3.5 with 1M HCl, and recrystallized by adding approximately 1.5 volumes of ethanol (or acetone). The crystals were recrystallized from aqueous acetone. The characteristics of the compound were as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC([NH:4][CH2:5][CH2:6][CH2:7][CH:8]([NH:12][CH:13]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:14]([OH:16])=[O:15])[C:9]([OH:11])=[O:10])=N>[OH-].[Na+]>[CH2:6]([CH2:5][NH2:4])[CH2:7][CH:8]([NH:12][CH:13]([C:14]([OH:16])=[O:15])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC(=N)NCCCC(C(=O)O)NC(C(=O)O)CCC(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to remove ammonia
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid material was dissolved in 25 ml of water
CUSTOM
Type
CUSTOM
Details
the pH-adjusted solution was chromatographed on a strong cationic exchange column (H+ form)
WASH
Type
WASH
Details
After washing with two column volumes of water
WASH
Type
WASH
Details
the column was eluted with 10% aqueous ammonia
ADDITION
Type
ADDITION
Details
The eluate containing the nopalinic acid
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 15 ml of water
CUSTOM
Type
CUSTOM
Details
recrystallized
ADDITION
Type
ADDITION
Details
by adding approximately 1.5 volumes of ethanol (or acetone)
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from aqueous acetone

Outcomes

Product
Name
Type
Smiles
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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